molecular formula C14H11N3O3 B420567 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE

3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE

Cat. No.: B420567
M. Wt: 269.25g/mol
InChI Key: MDLDCNRWKUCLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a nitro group attached to the benzylidene moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, disrupting their function and leading to cell death. In cancer research, the compound has been shown to inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

  • (4-NITRO-BENZYLIDENE)- (4-NITRO-PHENYL)-AMINE
  • (3-NITRO-BENZYLIDENE)- (4-PHENYLAZO-PHENYL)-AMINE
  • N4,N4-bis(2, 3, 4 nitro benzylidene) biphenyi-4-4-diamine

Comparison: Compared to these similar compounds, 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad spectrum of biological activities. Its nitro group also makes it more reactive in certain chemical reactions, providing versatility in synthetic applications .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25g/mol

IUPAC Name

3-[(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O3/c15-14(18)11-2-1-3-12(8-11)16-9-10-4-6-13(7-5-10)17(19)20/h1-9H,(H2,15,18)

InChI Key

MDLDCNRWKUCLBS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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